

Section 1: Introduction and Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Mercapto-5-benzimidazolecarboxylic acid
Cat. No.:	B1361426

[Get Quote](#)

2-Mercapto-5-benzimidazolecarboxylic acid, identified by CAS number 58089-25-1, is a heterocyclic aromatic compound of significant interest in multiple scientific disciplines.^{[1][2]} Its structure is characterized by the fusion of a benzene ring and an imidazole ring, forming the core benzimidazole scaffold.^[3] This compound is distinguished by two key functional groups: a thiol (-SH) group at the 2-position and a carboxylic acid (-COOH) group at the 5-position.^[3] This bifunctional nature makes it an exceptionally versatile building block in organic synthesis and a potent ligand in coordination chemistry.^[3]

The thiol group exists in a tautomeric equilibrium with its thione form (-N=C-S), a characteristic that plays a crucial role in its reactivity and applications.^[3] The presence of both a soft donor atom (sulfur) and hard donor atoms (oxygen from the carboxylate group), in addition to the imidazole nitrogens, allows it to coordinate with a wide array of metal ions.^[3]

This guide provides a comprehensive technical overview of **2-Mercapto-5-benzimidazolecarboxylic acid**, detailing its physicochemical properties, synthetic methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in fields ranging from materials science and corrosion inhibition to the development of novel therapeutic agents.

Caption: Chemical structure and tautomeric equilibrium of **2-Mercapto-5-benzimidazolecarboxylic acid**.

Section 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are fundamental to its application and handling. The key properties of **2-Mercapto-5-benzimidazolecarboxylic acid** are summarized below.

Property	Value	Source(s)
CAS Number	58089-25-1	[1] [4]
Molecular Formula	C ₈ H ₆ N ₂ O ₂ S	[2] [4] [5] [6]
Molecular Weight	194.21 g/mol	[2] [4] [6]
Appearance	Solid	
Melting Point	>290°C (decomposes)	[7] [8]
Boiling Point	413.0 ± 47.0 °C (Predicted)	[7] [8]
Density	1.63 g/cm ³	[7] [8]
IUPAC Name	2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid	[5]
Synonyms	2-Mercapto-1H-benzimidazole-5-carboxylic acid, 2-thioxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid	[9] [10]
InChI Key	DCRZVUIGGYMOBI-UHFFFAOYSA-N	[5] [9]
SMILES	O=C(O)C1=CC=C2NC(S)=NC2=C1	[4]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[7]

Section 3: Synthesis and Characterization

Synthetic Pathway

A common and effective method for the synthesis of 2-mercaptopbenzimidazole derivatives involves the cyclization of a substituted o-phenylenediamine with a source of a thiocarbonyl group. For **2-Mercapto-5-benzimidazolecarboxylic acid**, the synthesis logically starts from 3,4-Diaminobenzoic acid.

Principle of Synthesis: The reaction proceeds via the formation of a thiourea intermediate from the reaction of the diamine with a thiocarbonyl source, such as carbon disulfide or its equivalents like potassium ethylxanthate. This intermediate then undergoes intramolecular cyclization with the elimination of a small molecule (e.g., ethanol and hydrogen sulfide in the case of xanthate) to yield the final benzimidazole product.

Experimental Protocol:

- **Dissolution:** Dissolve 3,4-Diaminobenzoic acid (1.0 eq) in an aqueous or alcoholic solution of a base (e.g., potassium hydroxide) to facilitate solubility and deprotonation.
- **Reagent Addition:** Slowly add carbon disulfide (CS_2) or potassium ethylxanthate (1.1 eq) to the solution at room temperature with vigorous stirring. The reaction is typically exothermic.
- **Reflux:** Heat the reaction mixture to reflux for several hours (typically 2-6 hours) to promote the intramolecular cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Acidification:** After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid (e.g., HCl) or acetic acid to a pH of approximately 4-5.
- **Precipitation and Isolation:** The product will precipitate out of the solution upon acidification. Isolate the solid product by vacuum filtration.
- **Purification:** Wash the crude product with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

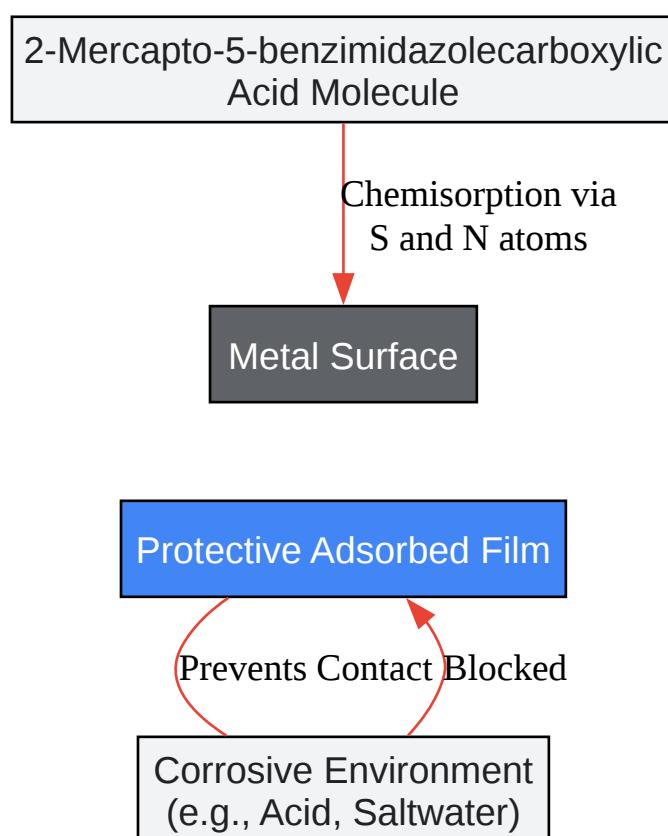
- Drying: Dry the purified product under a vacuum at an elevated temperature (e.g., 60-80°C) to yield the final compound.

Caption: General workflow for the synthesis of **2-Mercapto-5-benzimidazolecarboxylic acid**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is standard.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include a broad O-H stretch (from the carboxylic acid), N-H stretches (from the imidazole), a C=O stretch, and a C=S stretch (from the thione tautomer).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the proton environment. Expect signals corresponding to the aromatic protons on the benzene ring and exchangeable protons from the -COOH, -NH, and -SH groups.
 - ^{13}C NMR: Shows the carbon skeleton. Expect signals for the aromatic carbons, the carboxyl carbon (C=O), and the thiocarbonyl carbon (C=S).
- Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak under various conditions indicates high purity.


Caption: Standard analytical workflow for compound characterization and validation.

Section 4: Key Applications and Mechanisms of Action

Corrosion Inhibition

2-Mercapto-5-benzimidazolecarboxylic acid and its parent compound are highly effective corrosion inhibitors for various metals.^[3]

- Mechanism of Action: The protective mechanism involves the chemisorption of the molecule onto the metal surface.^[3] The sulfur and nitrogen atoms act as coordination sites, forming a durable, self-assembled protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive corrosion.^[3] The presence of the carboxylic acid group can enhance solubility and potentially provide an additional anchoring point to the metal or its oxide layer.

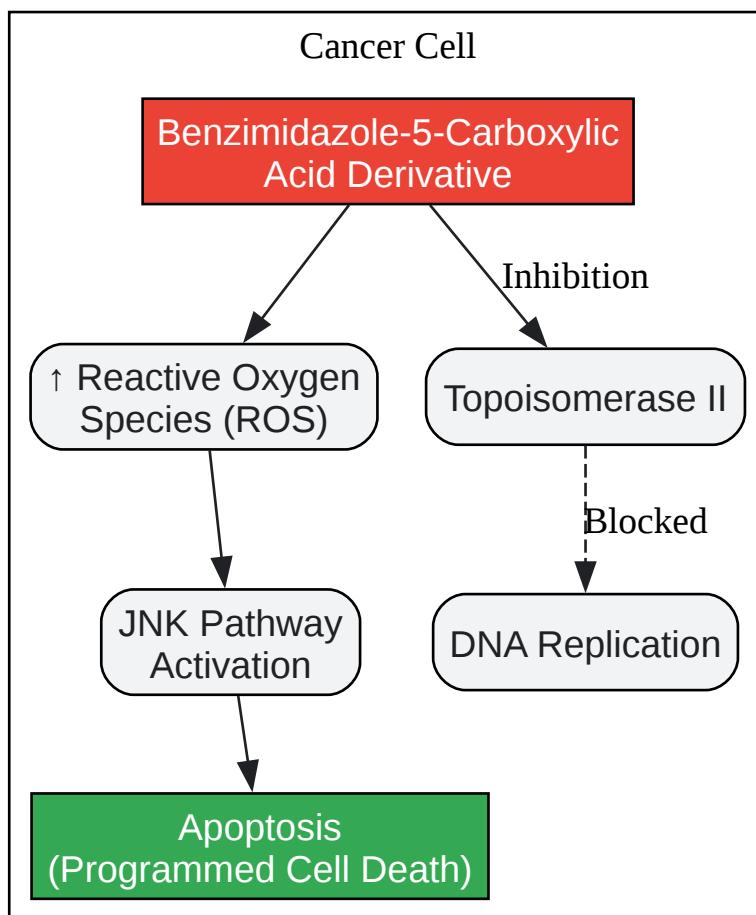
[Click to download full resolution via product page](#)

Caption: Mechanism of corrosion inhibition by forming a protective surface film.

Coordination Chemistry and Materials Science

The bifunctional nature of the molecule makes it an excellent ligand in coordination chemistry.
^[3]

- Coordination Modes: It can coordinate to metal ions in several ways. The soft thiol/thione sulfur atom preferentially binds to soft Lewis acids (e.g., Cd(II), Ag(I)), while the hard oxygen


atoms of the deprotonated carboxylate group bind to hard or borderline metal ions.[3] This allows it to act as a monodentate, bidentate (chelating), or bridging ligand, facilitating the construction of complex coordination polymers and metal-organic frameworks (MOFs).[3]

- Applications in Nanomaterials: The compound has been utilized as an organic ligand to create advanced hybrid nanomaterials. For instance, it has been employed to chemically link silver and boron nitride nanosheets, forming nanocomposite materials with enhanced thermal interface properties.[3]

Biological and Pharmacological Potential (of Derivatives)

While the parent compound's specific biological activity is not extensively detailed, the benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of activities.[3]

- Broad-Spectrum Activity: Benzimidazole derivatives are known for their antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[3]
- Anticancer and Antitumor Activity: Derivatives of benzimidazole-5-carboxylic acid have demonstrated significant potential in oncology.[3] Research has shown potent growth-inhibitory activity against numerous human cancer cell lines.[3]
 - Mechanism of Action: A key mechanism for certain derivatives is the inhibition of Topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells. [3] Additionally, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One specific derivative, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), was found to promote apoptosis in hepatocellular carcinoma cells through the activation of a Reactive Oxygen Species (ROS)-dependent JNK signaling pathway, while showing less cytotoxicity to normal cells. [3]

[Click to download full resolution via product page](#)

Caption: Proposed anticancer mechanisms of action for benzimidazole-5-carboxylic acid derivatives.

Section 5: Safety and Handling

Proper handling of **2-Mercapto-5-benzimidazolecarboxylic acid** is essential in a laboratory setting. The following information is derived from available safety data sheets.

Safety Aspect	Information	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[9]
Signal Word	Warning	[9][11]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[9][11]
Precautionary Statements	P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9][11][12]

Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[12]
- Use only in a well-ventilated area, such as a fume hood, to avoid inhaling dust or fumes.[11][12]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
- Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7]
- Keep away from sources of ignition.[12]

Section 6: Conclusion

2-Mercapto-5-benzimidazolecarboxylic acid (CAS 58089-25-1) is a highly functionalized molecule with a unique combination of properties. Its bifunctional nature, arising from the thiol and carboxylic acid groups on the stable benzimidazole core, makes it a valuable intermediate in organic synthesis and a versatile ligand for creating novel materials and coordination complexes. Its demonstrated application in corrosion inhibition highlights its utility in industrial settings. Furthermore, the established pharmacological potential of its derivatives, particularly in oncology, underscores its importance as a scaffold for future drug discovery and development efforts. A thorough understanding of its synthesis, characterization, and handling is paramount for researchers aiming to unlock its full potential.

Section 7: References

- Ambeed. (n.d.). 58089-25-1 | **2-Mercapto-5-benzimidazolecarboxylic Acid**. Retrieved from Ambeed.com.
- AK Scientific, Inc. (n.d.). 2-Mercapto-1H-benzimidazole-5-carboxylic acid Safety Data Sheet. Retrieved from AK Scientific, Inc.
- MOLBASE. (n.d.). 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylic acid 58089-25-1, Purity96%. Retrieved from [\[Link\]](#)
- BLD Pharmatech. (n.d.). Safety Data Sheet for 2-Mercapto-1H-benzimidazole-5-carboxylic acid. Retrieved from BLD Pharmatech.
- Quality Control Chemicals (QCC). (n.d.). Products. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-MERCAPTO-5-BENZIMIDAZOLECARBOXYLIC ACID | 58089-25-1 [chemicalbook.com]
- 2. 58089-25-1 CAS MSDS (2-MERCAPTO-5-BENZIMIDAZOLECARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3.benchchem.com [benchchem.com]
- 4. 4.chemscene.com [chemscene.com]
- 5. 5.fluorochem.co.uk [fluorochem.co.uk]
- 6. Quality Control Chemicals (QCC) [\[qcchemical.com\]](http://qcchemical.com)
- 7. 58089-25-1 | CAS DataBase [\[m.chemicalbook.com\]](http://m.chemicalbook.com)
- 8. [molbase.com](http://8.molbase.com) [molbase.com]
- 9. 2-Mercapto-5-benzimidazolecarboxylic Acid | 58089-25-1 [\[sigmaaldrich.com\]](http://sigmaaldrich.com)
- 10. 2-mercaptop-5-benzimidazolecarboxylic Acid | 58089-25-1 | Chemical Bull Pvt. Ltd. [\[chemicalbull.com\]](http://chemicalbull.com)
- 11. 58089-25-1 | 2-Mercapto-5-benzimidazolecarboxylic Acid | Thiophenols | Ambeed.com [\[ambeed.com\]](http://ambeed.com)
- 12. [aksci.com](http://12.aksci.com) [aksci.com]
- To cite this document: BenchChem. [Section 1: Introduction and Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1361426#cas-number-58089-25-1-properties\]](https://www.benchchem.com/product/b1361426#cas-number-58089-25-1-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com